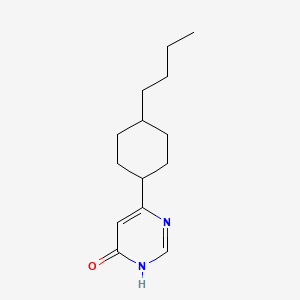

6-(4-Butylcyclohexyl)pyrimidin-4-ol

Vue d'ensemble

Description

Applications De Recherche Scientifique

Supramolecular Chemistry and Dimerization

Research into the dimerization properties of pyrimidine derivatives, such as ureidopyrimidones, reveals their significant potential in supramolecular chemistry due to their ability to form strong dimer complexes via hydrogen bonding. This property is leveraged in the development of supramolecular polymers and materials with novel properties (Beijer, Sijbesma, Kooijman, Spek, & Meijer, 1998).

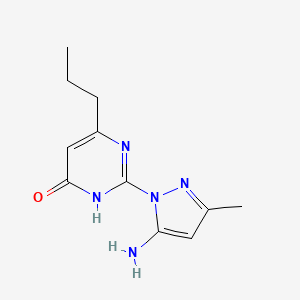

Pharmacological Studies

Pyrimidine derivatives are explored for their pharmacological applications, including anti-inflammatory and analgesic activities. Studies have shown the synthesis of novel pyrimidine derivatives that exhibit improved anti-inflammatory and analgesic properties, highlighting the importance of the substituent nature on biological activity (Muralidharan, James Raja, & Asha Deepti, 2019). Additionally, the anti-inflammatory activity of pyrimidine scaffolds is further supported by in-silico and in-vivo studies, indicating their potential in treating inflammation-related conditions (Ganesh Munde et al., 2022).

Antibacterial and Antifungal Activities

Newly synthesized pyrimidine derivatives have been studied for their antibacterial and antifungal activities, with some compounds showing promising results against various bacterial and fungal strains. This research highlights the potential of pyrimidine derivatives in developing new antimicrobial agents (C. Pandhurnekar et al., 2013).

Nonlinear Optical (NLO) Properties

The study of thiopyrimidine derivatives for their nonlinear optical properties has revealed significant NLO activity, suggesting their potential applications in optoelectronic devices and materials. This research demonstrates the importance of pyrimidine derivatives in the development of materials with enhanced optical properties (A. Hussain et al., 2020).

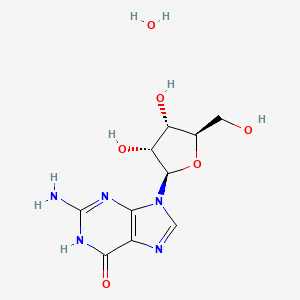

DNA Repair Mechanisms

Investigations into the repair mechanisms of DNA photoproducts have identified enzymes that specifically target pyrimidine photoproducts, highlighting the critical role of pyrimidine derivatives in understanding and potentially manipulating DNA repair processes (S. T. Kim et al., 1994).

Safety and Hazards

The safety data sheet for a similar compound, pyrimidin-4-ol, suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Mécanisme D'action

The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Propriétés

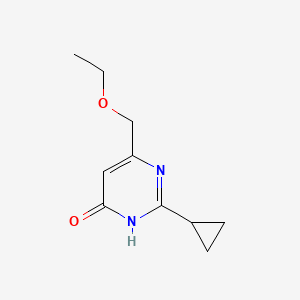

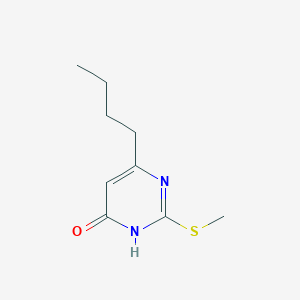

IUPAC Name |

4-(4-butylcyclohexyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c1-2-3-4-11-5-7-12(8-6-11)13-9-14(17)16-10-15-13/h9-12H,2-8H2,1H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMILBVJBULBIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCC(CC1)C2=CC(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

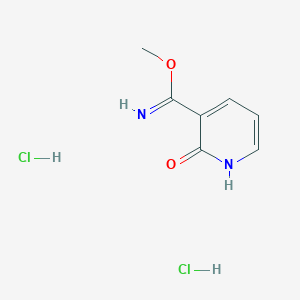

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B1487042.png)

![4-[2-(4-Hydroxyphenyl)-1,3-thiazol-5-YL]benzoic acid](/img/structure/B1487049.png)

![2-(Chloromethyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B1487054.png)

![Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B1487056.png)

![2-Benzyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol](/img/structure/B1487057.png)

![2-(bromomethyl)-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one](/img/structure/B1487062.png)